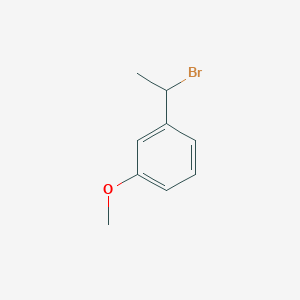![molecular formula C12H10N6O3S B1278283 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine CAS No. 71445-20-0](/img/structure/B1278283.png)
4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine is a complex organic compound that features a benzotriazole moiety linked to a thiazole ring through an oxoethanimidoyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine typically involves multiple steps:
Formation of the Benzotriazole Intermediate: This step involves the reaction of benzotriazole with an appropriate alkylating agent to form a benzotriazolyl intermediate.
Coupling with Thiazole: The benzotriazolyl intermediate is then coupled with a thiazole derivative under specific conditions, often involving a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethanimidoyl group, potentially converting it to an amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazolyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal stability or unique electronic properties.
作用机制
The mechanism of action of 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzotriazole moiety is known for its ability to interact with metal ions, which can be crucial in enzyme inhibition.
相似化合物的比较
Similar Compounds
Benzotriazolyl Derivatives: Compounds like benzotriazolyl alkyl isocyanides share the benzotriazole moiety and are used in similar synthetic applications.
Thiazole Derivatives: Compounds such as thiazole-2-amines are structurally related and are also explored for their biological activities.
Uniqueness
What sets 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine apart is the combination of benzotriazole and thiazole functionalities within a single molecule, providing a unique scaffold for the development of multifunctional compounds with diverse applications.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
属性
CAS 编号 |
71445-20-0 |
|---|---|
分子式 |
C12H10N6O3S |
分子量 |
318.31 g/mol |
IUPAC 名称 |
benzotriazol-1-yl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C12H10N6O3S/c1-20-16-10(8-6-22-12(13)14-8)11(19)21-18-9-5-3-2-4-7(9)15-17-18/h2-6H,1H3,(H2,13,14)/b16-10+ |
InChI 键 |
WKQPUFYPPOFADD-MHWRWJLKSA-N |
手性 SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)ON2C3=CC=CC=C3N=N2 |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2 |
规范 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















